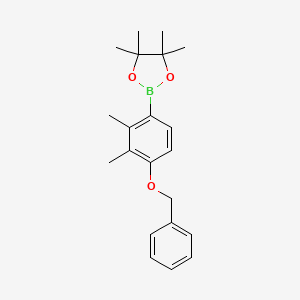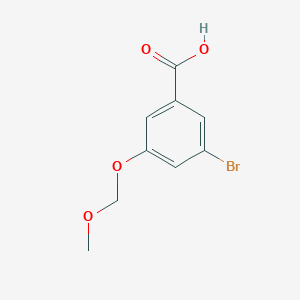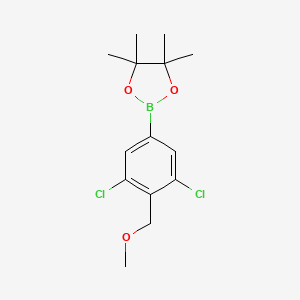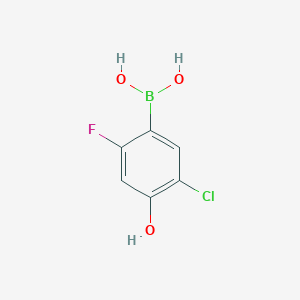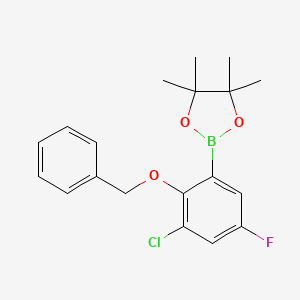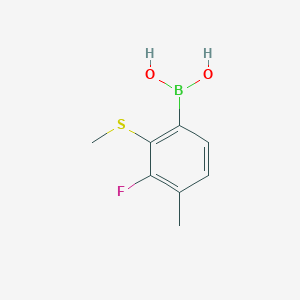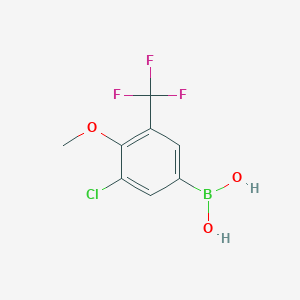
3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid, also known as CMPTA, is a boron-containing molecule that has been widely studied for its various applications in scientific research. It is a colorless solid that is soluble in water and has a molecular weight of 202.12 g/mol. CMPTA has a wide range of uses in synthetic organic chemistry, from synthesis of heterocyclic compounds to the synthesis of polymers. It is also used in the preparation of pharmaceuticals, agrochemicals, and other materials. CMPTA has been studied for its potential applications in biochemistry, physiology, and other fields of scientific research.
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid moiety of the compound is transferred from boron to palladium, a key step in the Suzuki-Miyaura cross-coupling reaction . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
These properties can impact the bioavailability of the compound, making it a suitable reagent for Suzuki-Miyaura cross-coupling reactions .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its tolerance to various functional groups and its operation under mild conditions . The stability of the compound can be affected by exposure to air and moisture . Therefore, it is typically stored in a well-ventilated place .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid in laboratory experiments is its low toxicity. This compound is not considered to be a hazardous substance and is not known to cause any adverse health effects. In addition, this compound is relatively inexpensive and easy to obtain. However, this compound is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Zukünftige Richtungen
The potential applications of 3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid are still being explored. Future research could focus on developing new methods for the synthesis of this compound, as well as exploring its potential applications in biochemistry, physiology, and other fields of scientific research. In addition, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential applications in cancer therapy and neurological disorders. Finally, research could be conducted to further understand the mechanism of action of this compound and its potential as an inhibitor of phospholipase A2.
Synthesemethoden
3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid can be synthesized through a variety of methods, including the reaction of 4-methoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base, such as potassium carbonate. This reaction yields the desired product, this compound. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde with trifluoromethanesulfonic acid in the presence of a base, such as potassium carbonate, and the reaction of 4-methoxybenzaldehyde with trifluoromethanesulfonyl chloride in the presence of a base, such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methoxy-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research. It is used as a reagent in the synthesis of heterocyclic compounds, such as pyrimidines and quinolines. It is also used in the synthesis of polymers, such as poly(this compound) (Pthis compound). This compound has been studied for its potential applications in biochemistry, where it is used as a fluorescent probe for the detection of hydrogen peroxide, and in physiology, where it is used as an inhibitor of the enzyme phospholipase A2.
Eigenschaften
IUPAC Name |
[3-chloro-4-methoxy-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClF3O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUYXQMVHKXXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

